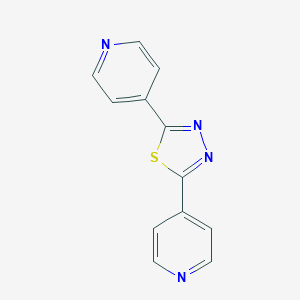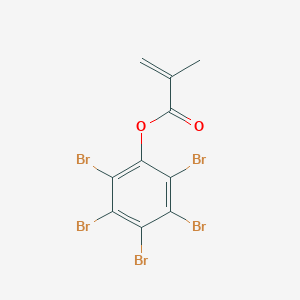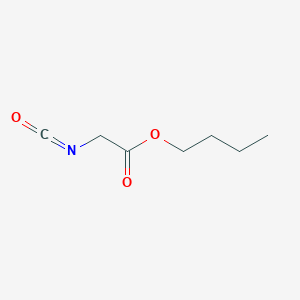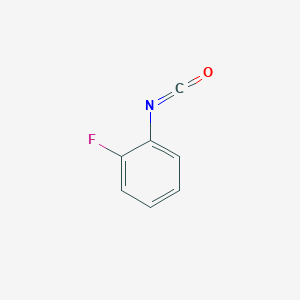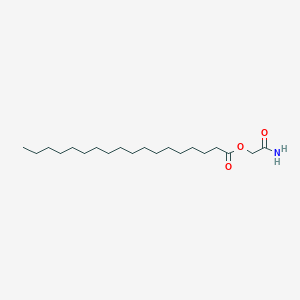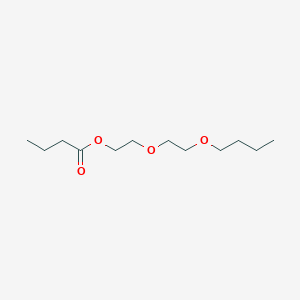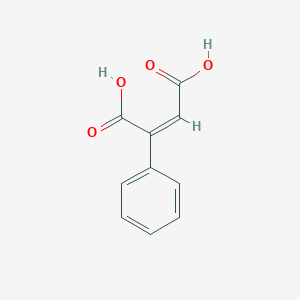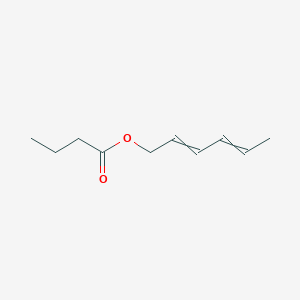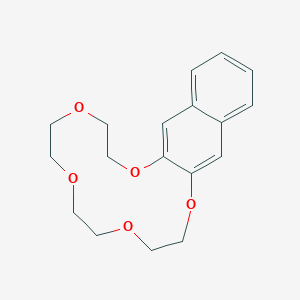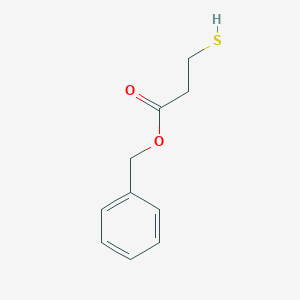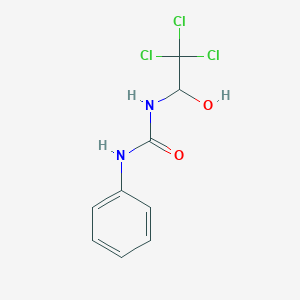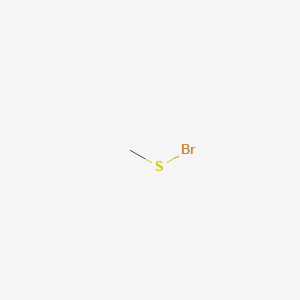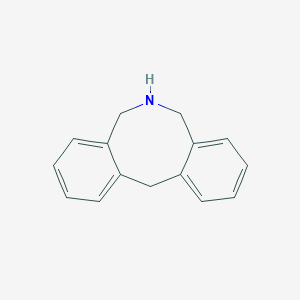
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, commonly known as TAAR1 agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. TAAR1 agonists have been found to modulate the activity of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
科学的研究の応用
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been studied extensively for their potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. Research has shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of dopamine and other neurotransmitters, which are involved in the regulation of mood and behavior. In addition, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
作用機序
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists act by modulating the activity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- is involved in the regulation of dopamine and other neurotransmitters, and its activation has been shown to have both inhibitory and excitatory effects on neuronal activity. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to increase the release of dopamine in certain regions of the brain, which may contribute to their therapeutic effects.
生化学的および生理学的効果
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of mood and behavior, and neuroprotection. Research has also shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to their therapeutic effects.
実験室実験の利点と制限
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have several advantages for use in laboratory experiments, including their specificity for Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- and their ability to modulate the activity of dopamine and other neurotransmitters. However, there are also limitations to their use, including their potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a range of psychiatric and neurological disorders, and the exploration of their mechanisms of action at the molecular and cellular levels. In addition, there is a need for further research on the safety and toxicity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists in humans, as well as their potential for drug interactions with other medications.
Conclusion
In conclusion, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have shown great potential for the treatment of psychiatric and neurological disorders. Their ability to modulate the activity of neurotransmitters such as dopamine and their neuroprotective effects make them an attractive target for drug development. While there are limitations to their use in laboratory experiments, the future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists are promising, and further studies are needed to fully understand their therapeutic potential.
合成法
The synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists involves the use of various chemical reactions, including palladium-catalyzed coupling reactions, reductive amination, and hydrogenation. One of the most commonly used methods for the synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize a variety of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including RO5166017 and RO5256390.
特性
CAS番号 |
16031-95-1 |
|---|---|
製品名 |
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- |
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
5,10,11,12-tetrahydrobenzo[d][2]benzazocine |
InChI |
InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |
InChIキー |
BKROTJPQLNZYRG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
正規SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
その他のCAS番号 |
16031-95-1 |
同義語 |
5,6,7,12-Tetrahydrodibenz[c,f]azocine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




